molecular formula C12H15NO7 B12094691 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside

4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside

Katalognummer: B12094691
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: WMLPDUAEJYTELC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is a chemical compound with the molecular formula C12H15NO7 and a molecular weight of 285.25 g/mol . It is characterized by the presence of a nitrophenyl group attached to a deoxy sugar moiety, making it a unique derivative of hexopyranosides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside typically involves the reaction of 4-nitrophenol with a suitable sugar derivative under specific conditions. The reaction often requires the use of catalysts and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as thiols and amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the glycosidic bond, leading to the release of 4-nitrophenol, which can be quantitatively measured . This interaction helps in understanding enzyme specificity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitrophenyl alpha-D-glucopyranoside
  • 4-Nitrophenyl beta-D-galactopyranoside
  • 4-Nitrophenyl beta-D-glucopyranoside

Uniqueness

4-Nitrophenyl 3-deoxy-alpha-D-xylo-hexopyranoside is unique due to the presence of the deoxy sugar moiety, which distinguishes it from other nitrophenyl glycosides. This structural difference can influence its reactivity and interaction with enzymes, making it a valuable tool in specific biochemical assays .

Eigenschaften

Molekularformel

C12H15NO7

Molekulargewicht

285.25 g/mol

IUPAC-Name

2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,5-diol

InChI

InChI=1S/C12H15NO7/c14-6-11-9(15)5-10(16)12(20-11)19-8-3-1-7(2-4-8)13(17)18/h1-4,9-12,14-16H,5-6H2

InChI-Schlüssel

WMLPDUAEJYTELC-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(OC(C1O)OC2=CC=C(C=C2)[N+](=O)[O-])CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.